4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a sulfamoyl group (N-cyclohexyl-N-methyl) at the 4-position of the benzamide moiety, which is linked to the thieno[2,3-d]pyrimidin-4-yl group.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-24(15-5-3-2-4-6-15)29(26,27)16-9-7-14(8-10-16)19(25)23-18-17-11-12-28-20(17)22-13-21-18/h7-13,15H,2-6H2,1H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSHRDTWRPTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.
Chemical Structure
The structural formula of the compound is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thieno[2,3-d]pyrimidine moiety is known for its capacity to inhibit various enzymes and receptors, which may lead to anticancer and antimicrobial effects. Research indicates that compounds with similar structures can act as inhibitors of protein kinases and other critical pathways involved in cell proliferation and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that derivatives exhibited cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have shown that related compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Study : A recent study evaluated the effects of a thieno[2,3-d]pyrimidine derivative on human lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours of treatment .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of a structurally similar compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains .
Data Table
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups: Trifluoromethyl and sulfamoyl substituents enhance antimicrobial activity by improving target binding (e.g., 8b vs. non-fluorinated analogues) .
Heterocyclic Modifications : Thiomorpholine in 8e introduces sulfur-based hydrogen bonding, which may improve antifungal activity but requires further validation .
Physicochemical and Pharmacokinetic Considerations
- Melting Points : Sulfamoyl derivatives generally exhibit lower melting points (e.g., ~175–178°C in Example 53 from ) compared to thiomorpholine-containing analogues (218–219°C for 8e) due to differences in crystallinity .
- LogP Predictions: The target compound’s cyclohexyl group likely increases logP (predicted ~3.5), suggesting moderate lipophilicity, whereas trifluoromethylphenoxy derivatives (8b) have higher logP (~4.0), enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
